molecular formula C36H44FeP2 B069750 (S)-(+)-1-[(R)-2-(Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine CAS No. 162291-02-3

(S)-(+)-1-[(R)-2-(Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine

Cat. No. B069750
M. Wt: 594.5 g/mol
InChI Key: HGTBZFMPHBAUCQ-WLOLSGMKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(S)-(+)-1-[(R)-2-(Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine" is an organometallic chiral ligand known for its application in asymmetric synthesis and catalysis. Its structure incorporates a ferrocene unit, known for its stability and electronic properties, combined with phosphine groups that are crucial for binding metal centers in catalytic complexes.

Synthesis Analysis

The synthesis of this compound involves multiple steps starting from ferrocene as the base material. Techniques such as F-C acylation, reduction, esterification, amination, and resolution are employed to introduce the chiral phosphine and dicyclohexylphosphine groups. High enantioselective reactions and substitutions are crucial to achieving the desired chiral ligands with high purity and yield, indicating the feasibility for large industrial production (Xu Wei-yun, 2010).

Molecular Structure Analysis

X-ray crystallography has confirmed the molecular structure of derivatives, showcasing the stability and typical coordinative behavior towards metal complexes. The structure features a 1,2-disubstituted ferrocene framework, important for its stability and electronic properties, enabling normal coordinative behavior towards metal complexes without competitive complexation (Francis Labrue et al., 2005).

Chemical Reactions and Properties

This compound is involved in a variety of chemical reactions, including asymmetric catalysis and hydrogenation, showcasing its versatility and efficiency in promoting reactions with high enantioselectivity. The presence of the ferrocene and phosphine groups allows for a wide range of metal complex formations, enhancing the catalytic activity of the compound (Nobuhiko Oohara et al., 2003).

Scientific Research Applications

  • Asymmetric Catalysis Using Dendrimers Containing Chiral Ferrocenyl Diphosphines : This study explores the use of chiral ferrocenyl diphosphine in the synthesis of dendrimers, which are then used in asymmetric catalytic reactions like Rh-catalyzed hydrogenation, Pd-catalyzed allylic substitution, and Rh-catalyzed hydroboration of styrene (Köllner & Togni, 2001).

  • Synthesis and Structure of New Chiral Ferrocenylphosphines : This paper discusses the synthesis of new chiral ferrocenylphosphines and their application in asymmetric catalysis. The structural characterization of these ligands and their complexes with Rh, Pd, and Pt is also covered (Togni et al., 1994).

  • Ruthenium(II) Complexes with Chiral Bis(ferrocenyl) Ligands for Asymmetric Transfer Hydrogenation : This research focuses on synthesizing new chiral bis(ferrocenyl)−triphosphine ligands and their application in the asymmetric transfer hydrogenation of acetophenone using Ru(II) complexes (Barbaro, Bianchini, & Togni, 1997).

  • Chiral Ferrocenylphosphine–Transition Metal Complexes in Asymmetric Synthesis : This study presents various chiral ferrocenylphosphines with functional groups on the ferrocene nucleus and their use as ligands in transition metal complex catalyzed asymmetric reactions (Hayashi et al., 1980).

  • Rhenium Carbonyl Complexes Containing Chiral Diphosphines : This paper focuses on the synthesis and characterization of rhenium carbonyl complexes with bidentate chiral phosphine ligands. The catalytic activity of these complexes in hydrogenation reactions is also explored (Abdel-Magied et al., 2015).

  • Synthesis of Chiral Ferrocenylphosphines for Nickel-Catalyzed Asymmetric Cross-Coupling : This research paper discusses the preparation of diastereoisomeric phosphines for use as ligands in nickel-catalyzed asymmetric cross-coupling reactions (Hayashi et al., 1981).

properties

InChI

InChI=1S/C31H39P2.C5H5.Fe/c1-25(32(26-15-6-2-7-16-26)27-17-8-3-9-18-27)30-23-14-24-31(30)33(28-19-10-4-11-20-28)29-21-12-5-13-22-29;1-2-4-5-3-1;/h4-5,10-14,19-27H,2-3,6-9,15-18H2,1H3;1-5H;/t25-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGTBZFMPHBAUCQ-WLOLSGMKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC([C]1C=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)P(C4CCCCC4)C5CCCCC5.C1=C[CH]C=C1.[Fe]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C]1C=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)P(C4CCCCC4)C5CCCCC5.C1=C[CH]C=C1.[Fe]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H44FeP2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60585005
Record name PUBCHEM_16218652
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60585005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

594.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-(+)-1-[(R)-2-(Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine

CAS RN

162291-02-3
Record name PUBCHEM_16218652
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60585005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Cyclopentadiene, compd. with dicyclohexyl[(1S)-1-[2-(diphenylphosphino)-2,4-cyclopentadien-1-yl]ethyl]phosphine, iron salt (1:1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-(+)-1-[(R)-2-(Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine
Reactant of Route 2
(S)-(+)-1-[(R)-2-(Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine
Reactant of Route 3
(S)-(+)-1-[(R)-2-(Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine
Reactant of Route 4
(S)-(+)-1-[(R)-2-(Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine
Reactant of Route 5
(S)-(+)-1-[(R)-2-(Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine
Reactant of Route 6
(S)-(+)-1-[(R)-2-(Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine

Citations

For This Compound
3
Citations
EC Murphy - Synthesis, 2022 - thieme-connect.com
Ligands containing ferrocene backbones often feature both planar chirality and asymmetric centers, making them attractive options for asymmetric catalysis. Ugi’s amine is a ubiquitous …
Number of citations: 0 www.thieme-connect.com
J Cluzeau, U Nettekoven… - The Journal of …, 2021 - ACS Publications
A concise six-step asymmetric synthesis of nearly enantiomerically pure ramelteon was developed from a monocyclic precursor with a 17% overall yield and a 97% ee in the asymmetric …
Number of citations: 1 pubs.acs.org
G Ananchenko, J Novakovic - Profiles of Drug Substances, Excipients and …, 2017 - Elsevier
Tolterodine tartrate belongs to the family of muscarinic receptor antagonists and is indicated for the treatment of overactive urinary bladder syndrome. This chapter provides an overview …
Number of citations: 4 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.